molecular formula C10H11F3O2 B13611411 1,1,1-Trifluoro-3-(2-methoxyphenyl)propan-2-ol

1,1,1-Trifluoro-3-(2-methoxyphenyl)propan-2-ol

Cat. No.: B13611411
M. Wt: 220.19 g/mol
InChI Key: PKASQYBHHKRBFH-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-(2-methoxyphenyl)propan-2-ol is an organic compound characterized by the presence of trifluoromethyl and methoxyphenyl groups

Preparation Methods

The synthesis of 1,1,1-Trifluoro-3-(2-methoxyphenyl)propan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxybenzaldehyde with trifluoroacetone in the presence of a base, followed by reduction. Industrial production methods often utilize similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1,1,1-Trifluoro-3-(2-methoxyphenyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1,1-Trifluoro-3-(2-methoxyphenyl)propan-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-3-(2-methoxyphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.

Comparison with Similar Compounds

1,1,1-Trifluoro-3-(2-methoxyphenyl)propan-2-ol can be compared with other similar compounds, such as:

    1,1,1-Trifluoro-2-methylpropan-2-ol: This compound has a similar trifluoromethyl group but differs in the position and type of substituents.

    3,3,3-Trifluoro-1-(4-methoxyphenyl)propan-1-one: This compound has a similar structure but with a ketone group instead of an alcohol.

    1,1,1,3,3,3-Hexafluoro-2-propanol: This compound has additional fluorine atoms, leading to different chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H11F3O2

Molecular Weight

220.19 g/mol

IUPAC Name

1,1,1-trifluoro-3-(2-methoxyphenyl)propan-2-ol

InChI

InChI=1S/C10H11F3O2/c1-15-8-5-3-2-4-7(8)6-9(14)10(11,12)13/h2-5,9,14H,6H2,1H3

InChI Key

PKASQYBHHKRBFH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CC(C(F)(F)F)O

Origin of Product

United States

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